molecular formula C12H16N2O4 B11605539 1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone

1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone

Cat. No.: B11605539
M. Wt: 252.27 g/mol
InChI Key: VUHVBUZVZYEYDM-UHFFFAOYSA-N
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Description

2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound that features a unique structure combining furan and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps. One common method starts with the preparation of 2-acetylfuran through the Friedel-Crafts acylation of furan with acetic anhydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the furan or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The furan and imidazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetyl-4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its combination of furan and imidazole rings, along with specific functional groups that enhance its reactivity and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-[5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium-2-yl]ethanone

InChI

InChI=1S/C12H16N2O4/c1-8(15)12(4)13(16)10(9-6-5-7-18-9)11(2,3)14(12)17/h5-7,17H,1-4H3

InChI Key

VUHVBUZVZYEYDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O)C

Origin of Product

United States

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